

Spectroscopic Profile of Indene Oxide: A Technical Guide

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Compound of Interest

Compound Name: *Indene oxide*

Cat. No.: *B1585399*

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This technical guide provides a comprehensive overview of the spectroscopic data for **indene oxide** (C_9H_8O), a versatile bicyclic epoxide with significant applications in organic synthesis and as a building block for pharmaceuticals. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **indene oxide**. Due to the limited availability of a complete, unified dataset in a single source, the following data has been compiled and presented based on typical values for similar epoxide structures and available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.1 - 7.4	m	4H	Aromatic protons (H-4, H-5, H-6, H-7)
~4.2	d	1H	Oxirane proton (H-1)
~3.9	d	1H	Oxirane proton (H-2)
~3.2	dd	1H	Methylene proton (H-3a)
~3.0	dd	1H	Methylene proton (H-3b)

^{13}C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~143	C-7a
~141	C-3a
~128	C-5/C-6
~125	C-4/C-7
~58	C-1
~57	C-2
~35	C-3

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070 - 3020	Medium	Aromatic C-H stretch
~2920 - 2850	Medium	Aliphatic C-H stretch
~1600, 1480, 1460	Medium-Strong	Aromatic C=C skeletal vibrations
~1250	Strong	C-O-C asymmetric stretch (epoxide ring)
~950 - 815	Strong	Asymmetric ring deformation (epoxide)
~880 - 750	Strong	Symmetric ring deformation (epoxide)
~750	Strong	Ortho-disubstituted benzene C-H bend

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
132	High	[M] ⁺ (Molecular Ion)
131	Moderate	[M-H] ⁺
117	Moderate	[M-CH ₃] ⁺
104	High	[M-CO] ⁺ or [C ₈ H ₈] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
78	Moderate	[C ₆ H ₆] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These protocols are based on standard laboratory practices and should be adapted as needed for specific instrumentation and sample requirements.

NMR Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **indene oxide** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- **^1H NMR Acquisition:** A standard one-pulse sequence is used. Key parameters include a 30° pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is employed. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

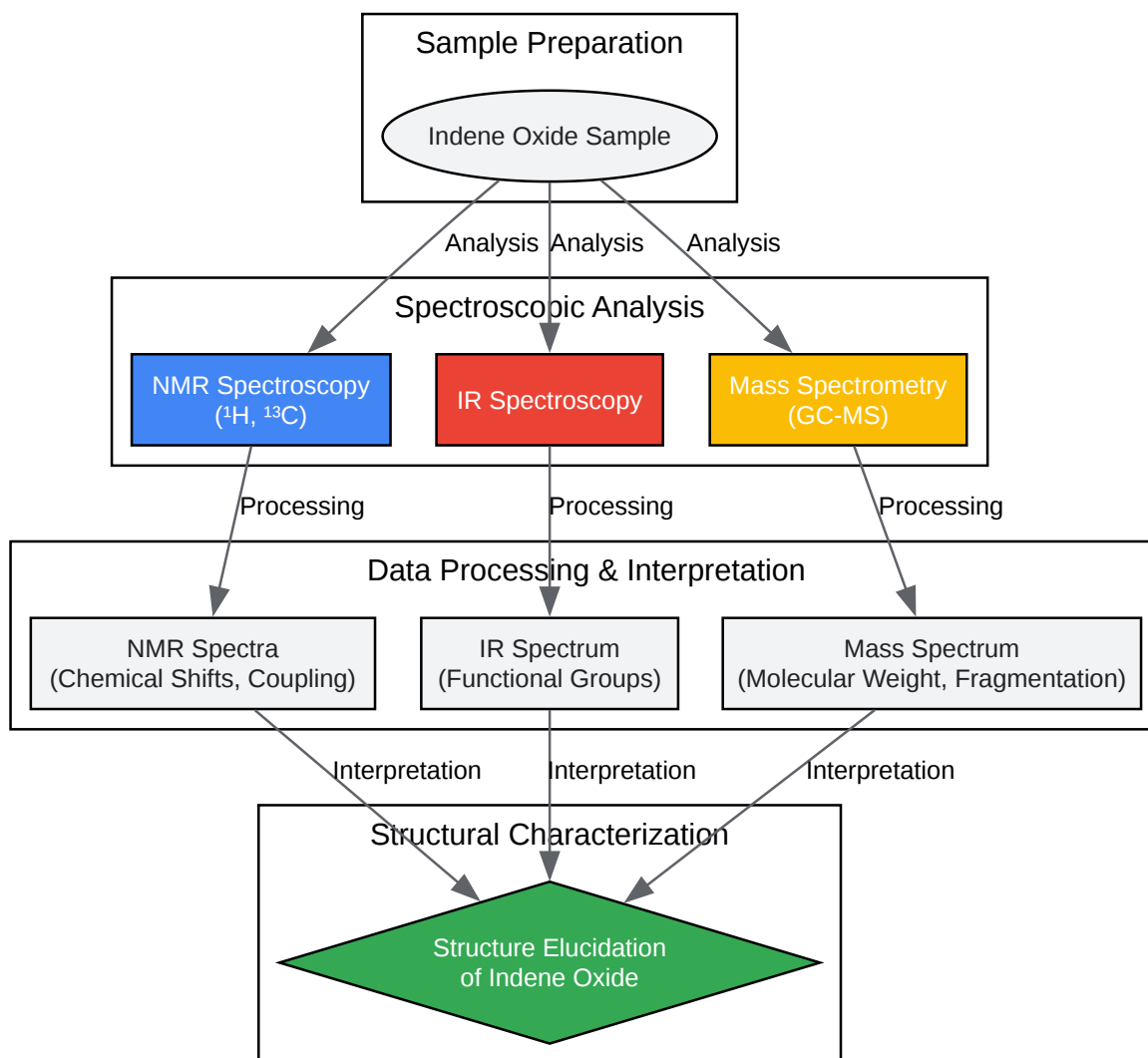
- **Sample Preparation:** For liquid samples like **indene oxide**, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- **Instrumentation:** An FT-IR spectrometer is used for analysis.
- **Data Acquisition:** A background spectrum of the empty salt plates is first recorded. The sample is then placed in the spectrometer's sample holder, and the spectrum is acquired over a range of $4000\text{-}400\text{ cm}^{-1}$. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum by the instrument's software to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **indene oxide** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Instrumentation:** A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.
- **GC Separation:** The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 30 m DB-5 or equivalent). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation.
- **MS Analysis:** As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized by electron impact (typically at 70 eV), and the resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).
- **Data Processing:** The resulting mass spectrum for the **indene oxide** peak is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **indene oxide**.



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A generalized workflow for the spectroscopic analysis of **indene oxide**.

- To cite this document: BenchChem. [Spectroscopic Profile of Indene Oxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1585399#spectroscopic-data-of-indene-oxide-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1585399#spectroscopic-data-of-indene-oxide-nmr-ir-mass-spec)

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